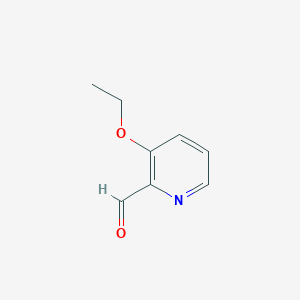

tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Overview

Description

“tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” is a chemical compound that contains a tert-butyl group and a tert-butoxycarbonyl group . The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It is used in various chemical transformations and has relevance in nature, being implicated in biosynthetic and biodegradation pathways .

Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl group, such as “this compound”, has been achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process is more efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a tert-butyl group and a tert-butoxycarbonyl group . The crowded structure of the tert-butyl group elicits a unique reactivity pattern .Chemical Reactions Analysis

The tert-butyl group in “this compound” has unique reactivity patterns that are utilized in various chemical transformations . The tert-butoxycarbonyl group can be directly introduced into a variety of organic compounds using flow microreactor systems .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the tert-butyl group and the tert-butoxycarbonyl group . The tert-butyl group is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications

Molecular and Crystal Structure Analysis :

- The molecular and crystal structure of a closely related compound, tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, was analyzed by Kozioł et al. (2001). They found that it adopts an extended, nearly all-trans C5 conformation with intramolecular N-H...O=C hydrogen bonding, with only weak intermolecular hydrogen bonds and hydrophobic contacts observed in the crystal structure (Kozioł et al., 2001).

Synthetic Applications :

- Vorbrüggen (2008) described the use of tert-Butoxycarbonyl Chloride (BocCI) for introducing the Boc group into amino acids, a method suitable for large-scale preparations of Boc-amino acids (Vorbrüggen, 2008).

- The synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids was described by Koseki et al. (2011), highlighting its efficiency (Koseki et al., 2011).

- Heydari et al. (2007) reported on the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst, an efficient and environmentally benign method (Heydari et al., 2007).

Preparation of Specific Derivatives and Intermediates :

- Harris and Wilson (2009) prepared tert.-Butyl aminocarbonate, which was used to acylate different amino acids or amines in water or in aqueous dioxane, demonstrating its faster reaction compared to di-tert-butyl dicarbonate with all amines studied (Harris & Wilson, 2009).

- The synthesis of Methyl(3S)-3-(tert-Butoxycarbonylamino)-4-oxobutanoate, an important chiral intermediate of sitagliptin, was performed by Zhang Xingxian (2012) from L-aspartic acid with an overall yield of about 41% (Zhang Xingxian, 2012).

Mechanism of Action

Target of Action

It is known that the compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.

Mode of Action

The compound, being a derivative of amino acids, likely interacts with its targets through the amino and carboxyl groups present in its structure . The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It prevents unwanted side reactions during the synthesis process by temporarily blocking the reactive amine group .

Biochemical Pathways

As an amino acid derivative, it could potentially be involved in protein synthesis and other amino acid-related biochemical pathways .

Pharmacokinetics

It’s worth noting that the compound’s pharmacokinetic properties could be influenced by its boc group, which can be removed under certain conditions .

Result of Action

As an amino acid derivative, it could potentially influence protein structure and function, thereby affecting cellular processes .

Action Environment

The action, efficacy, and stability of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate can be influenced by various environmental factors. For instance, the Boc group can be removed at high temperatures using a thermally stable ionic liquid . This suggests that temperature and solvent properties can significantly impact the compound’s behavior .

Safety and Hazards

“tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate” may cause skin irritation, serious eye irritation, respiratory irritation, and could be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use protective measures when handling this compound .

Future Directions

The tert-butyl group and the tert-butoxycarbonyl group have large applications in synthetic organic chemistry . Future research may focus on developing more efficient and sustainable methods for the synthesis of compounds containing these groups . Additionally, the unique reactivity patterns of the tert-butyl group may be further explored for potential applications in biocatalytic processes .

properties

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTQQOOKLSBNKR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.